molecular formula C13H10N2O4 B1621541 3-Nitro-2-(phenylamino)benzoic acid CAS No. 54420-95-0

3-Nitro-2-(phenylamino)benzoic acid

Cat. No. B1621541
CAS RN: 54420-95-0
M. Wt: 258.23 g/mol
InChI Key: WBCLJNZXAOMGGR-UHFFFAOYSA-N
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Description

3-Nitro-2-(phenylamino)benzoic acid is an organic compound with the molecular formula C13H10N2O4 . It is used in research and has a molecular weight of 258.23 .


Synthesis Analysis

The synthesis of 3-Nitro-2-(phenylamino)benzoic acid can be achieved through several methods. One method involves the Ullmann reaction, where aniline and 2-chloro-3-nitrobenzoic acid are combined in the presence of copper (II) acetate and anhydrous potassium carbonate . The reaction mixture is heated to 160°C for 1 hour, then cooled to room temperature . Another method involves the use of sodium tetrahydroborate and sodium hydroxide .


Molecular Structure Analysis

The molecular structure of 3-Nitro-2-(phenylamino)benzoic acid consists of a benzoic acid group attached to a nitro group and a phenylamino group . The InChI Key for this compound is WBCLJNZXAOMGGR-UHFFFAOYSA-N .

Scientific Research Applications

Modification of Chloride Ion Transport in Membranes

  • Research Use : Investigation of chloride ion transport in human erythrocyte ghost membranes using photoaffinity labeling reagents based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid analogs (Branchini et al., 1995).

Assay of Penicillin Acylase in Organic Media

  • Research Use : Employing a synthetic substrate related to 3-Nitro-2-(phenylamino)benzoic acid for assaying penicillin acylase activity in reversed micellar systems (Alves et al., 1995).

Synthesis and Characterization of Photoaffinity Analogs

  • Research Use : Synthesis of photoaffinity analogs of epithelial chloride channel blockers using compounds structurally related to 3-Nitro-2-(phenylamino)benzoic acid for studying chloride channels in erythrocyte membranes and epithelial cells (Branchini et al., 1991).

Luminescence Sensitization in Chemistry

  • Research Use : Investigating thiophenyl-derivatized nitrobenzoic acid ligands, related to 3-Nitro-2-(phenylamino)benzoic acid, as possible sensitizers for luminescence in Eu(III) and Tb(III) complexes (Viswanathan & Bettencourt-Dias, 2006).

Synthesis of Tritium Labeled Photoaffinity Labeling Agents

  • Research Use : Creating tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agents for chloride channels, derived from 5-nitro-2-(3-phenylpropylamino)-benzoic acid (Branchini et al., 1992).

Nitro-Hunsdiecker Reaction

  • Research Use : Studying the nitrodecarboxylation of aromatic alpha,beta-unsaturated carboxylic acids and ring-activated benzoic acids, closely related to 3-Nitro-2-(phenylamino)benzoic acid (Das, Sinha, & Roy, 2002).

Desulfurization Studies

  • Research Use : Exploring the desulfurization reaction of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, a compound structurally related to 3-Nitro-2-(phenylamino)benzoic acid (Argilagos et al., 1998).

Synthesis of 4-(N-Phenylamino)-benzoic Acid

  • Research Use : Synthesis of N Phenylamino) benzoic acid from p-aminobenzoic acid, illustrating the chemical transformation possibilities of compounds similar to 3-Nitro-2-(phenylamino)benzoic acid (Zhao, 2002).

Safety And Hazards

3-Nitro-2-(phenylamino)benzoic acid is considered hazardous. It can cause serious eye irritation and should be handled with care . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-anilino-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)10-7-4-8-11(15(18)19)12(10)14-9-5-2-1-3-6-9/h1-8,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCLJNZXAOMGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378013
Record name 2-Anilino-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-(phenylamino)benzoic acid

CAS RN

54420-95-0
Record name 3-Nitro-2-(phenylamino)benzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Anilino-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-2-phenylaminobenzoic acid
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Synthesis routes and methods

Procedure details

Reaction scheme 7 illustrates the synthesis of a 1-carboxy N-ethyl phenazine (29a) and 8-methyl 1-carboxy N-ethyl phenazine (29b) derivative. A mixture of aniline (or ortho toluidine) and 2-bromo-3-nitrobenzoic acid is reacted in the presence of CuCl, Cu powder and N-ethylmorpholine in butane-2,3-diol at 70 to 80° C. for 8 to 24 hours. This reaction mixture is diluted with 0.1 M NH4OH solution and filtered through a bed of celite. The resulting solution is slowly poured over into 2N HCl to give N-phenyl-3-nitro anthranilic acid (25a) or the methyl substituted derivative (25b). Intermediates (25a) or (25b) are reacted with sodium borohydride in 2N NaOH solution under reflux conditions to effect ring closure and provide the sodium salt of a phenazine, which, upon acidification, provides (26a) or (26b). The acid chloride of the phenazine 1-carboxy derivative (or 8-methyl 1-carboxyphenazine) is prepared by the reaction with thionyl chloride and the resulting acid chloride is converted to methyl ester by the reaction with methanol in HCl. The resulting phenazine methyl ester (27a) or (27b) is alkylated with diethyl sulfate and potassium carbonate to give corresponding N-ethyl phenazine derivatives (28a) or (28b). Finally, the methyl ester group of phenazines (28a) or (28b) is hydrolyzed with dilute hydrochloric acid to give (29a) or (29b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Wu, X Liang, F Luo, H Liu, L Shen, X Yang, Y Huang… - Molecules, 2021 - mdpi.com
A phenazine-1-carboxylic acid intermediate was synthesized from the reaction of aniline and 2-bromo-3-nitro-benzoic acid. It was then esterified and reacted with hydrazine hydrate to …
Number of citations: 5 www.mdpi.com
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2023 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 0 www.sciencedirect.com
KA Nolan, MP Humphries, J Barnes… - Bioorganic & medicinal …, 2010 - Elsevier
A range of triazoloacridin-6-ones functionalized at C5 and C8 have been synthesized and evaluated for ability to inhibit NQO1 and NQO2. The compounds were computationally docked …
Number of citations: 25 www.sciencedirect.com
MS Dunstan, J Barnes, M Humphries… - Journal of medicinal …, 2011 - ACS Publications
Imidazoacridin-6-ones are shown to be potent nanomolar inhibitors of the enzyme NQO2. By use of computational molecular modeling, a reliable QSAR was established, relating …
Number of citations: 23 pubs.acs.org

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